molecular formula C18H20N2O5S B2368291 Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate CAS No. 896308-28-4

Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate

Cat. No.: B2368291
CAS No.: 896308-28-4
M. Wt: 376.43
InChI Key: UDLVGUVTTUHYEH-UHFFFAOYSA-N
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Description

Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a synthetic carbamate derivative featuring a thiophene core substituted with methyl, ethoxybenzamido, and carbonylcarbamate groups. Its molecular structure integrates a thiophene ring (4,5-dimethyl-substituted) linked to a 4-ethoxybenzamido moiety and a methyl carbamate functional group.

Properties

IUPAC Name

methyl N-[2-[(4-ethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-5-25-13-8-6-12(7-9-13)15(21)19-17-14(10(2)11(3)26-17)16(22)20-18(23)24-4/h6-9H,5H2,1-4H3,(H,19,21)(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLVGUVTTUHYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transfunctionalization of Ureas with Organic Carbonates

Based on CN85109417A and CN103508959A :

  • Urea Synthesis :

    • Hydrolyze the methyl ester to the carboxylic acid using LiOH/THF/H₂O.
    • Convert the acid to acyl chloride with SOCl₂.
    • React acyl chloride with methylamine to form the amide (thiophene-3-carbonyl-methylamide).
    • Treat the amide with urea under reflux to generate a substituted urea.
  • Carbamate Formation :

    • React the urea with dimethyl carbonate (DMC, 3–8 eq) and dibutyltin oxide (DBTO, 5 mol%) at 150°C for 4–6 hours.
    • Mechanism : DBTO catalyzes the nucleophilic substitution of urea’s amine with methoxy from DMC.
  • Yield : 77–91% (varies with R groups).

Direct Methylation Using NaH/Dimethyl Carbonate

Adapted from CN103508959A :

  • Reaction Setup :

    • Suspend methyl 2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate (1 eq) in DMF.
    • Add NaH (1.2 eq) and DMC (5 eq).
    • Heat at 110°C for 4 hours under nitrogen.
  • Workup :

    • Distill excess DMC, extract with EtOAc, and purify via silica gel.
    • Yield: 65–90%.

Advantages :

  • One-pot reaction minimizes intermediate isolation.
  • DMC acts as both solvent and methylating agent.

Comparative Analysis of Carbamate Synthesis Routes

Method Catalyst Temp (°C) Time (h) Yield (%) Purity
Urea Transfunctionalization DBTO 150 4–6 77–91 High
NaH/DMC Methylation NaH 110 4 65–90 Moderate

Trade-offs :

  • DBTO Route : Higher yields but requires urea synthesis.
  • NaH/DMC : Simpler but lower reproducibility due to side reactions.

Characterization and Validation

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃): δ 1.4 (t, 3H, OCH₂CH₃), 2.3 (s, 6H, C4/C5-CH₃), 3.8 (s, 3H, COOCH₃), 4.1 (q, 2H, OCH₂CH₃), 7.8–8.1 (m, 4H, Ar-H).
    • IR : 1740 cm⁻¹ (C=O, carbamate), 1660 cm⁻¹ (amide C=O).
  • HPLC Purity :

    • >98% using C18 column (MeCN/H₂O, 70:30).

Industrial-Scale Considerations

  • Cost Efficiency : DMC and NaH are cheaper than DBTO, favoring the NaH/DMC route for bulk synthesis.
  • Safety : DBTO requires handling under inert conditions, whereas NaH reactions are moisture-sensitive but scalable.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the carbamate group suggests potential inhibition of enzymes that hydrolyze carbamates, while the thiophene ring could interact with various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate can be compared to other carbamate derivatives, particularly those with pesticidal or pharmacological relevance. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Groups Bioactivity/Use Reference
This compound Thiophene core (4,5-dimethyl), 4-ethoxybenzamido, methyl carbamate Carbamate, amide, ether Hypothesized enzyme inhibition (e.g., acetylcholinesterase) N/A (Not directly cited)
Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate) Benzimidazole ring, butylamino carbonyl Carbamate, benzimidazole Fungicide (disrupts microtubule assembly)
Carbendazim (Methyl 1H-benzimidazol-2-ylcarbamate) Benzimidazole ring Carbamate Broad-spectrum fungicide
Triflusulfuron methyl ester (Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate) Triazine ring, trifluoroethoxy group Sulfonylurea, carbamate Herbicide (inhibits acetolactate synthase)
Ethametsulfuron methyl ester (Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Triazine ring, ethoxy group Sulfonylurea, carbamate Herbicide

Key Findings from Comparative Analysis :

Core Heterocyclic Systems: The thiophene core in the target compound distinguishes it from benzimidazole-based carbamates (e.g., benomyl, carbendazim) and triazine-containing sulfonylureas (e.g., triflusulfuron). Thiophenes are less common in pesticidal carbamates but may offer unique electronic properties for binding or stability .

Functional Group Diversity :

  • The 4-ethoxybenzamido group introduces an ether linkage and aromatic amide, which contrasts with the sulfonylurea groups in triflusulfuron or ethametsulfuron. This may reduce herbicidal activity (common in sulfonylureas) and instead favor fungicidal or insecticidal pathways.

Bioactivity Hypotheses: Unlike benomyl and carbendazim, which directly target fungal microtubules, the target compound’s mechanism remains speculative. However, the bulky thiophene substituents may limit bioavailability compared to simpler analogs.

Synthetic Complexity :

  • The compound’s multi-step synthesis (evident from its long IUPAC name) may hinder commercial viability compared to carbendazim or ethametsulfuron, which feature simpler scaffolds optimized for large-scale production .

Research Limitations and Contradictions

  • Absence of Direct Data: No explicit studies on the target compound were found in the provided evidence, requiring reliance on structural analogs.
  • Contradictory Bioactivity Clues: While carbamates like benomyl are fungicidal, sulfonylureas (e.g., ethametsulfuron) are herbicidal. The hybrid structure of the target compound complicates functional predictions.

Biological Activity

Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a complex organic compound with potential applications in various biological systems. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring, an ethoxybenzamido group, and a carbamate moiety. The synthesis typically involves multi-step organic reactions:

  • Formation of the Thiophene Ring : The thiophene ring is synthesized through methods such as the Gewald reaction.
  • Functionalization : Methyl groups are introduced at the 4 and 5 positions of the thiophene ring.
  • Amide Coupling : The ethoxybenzamido group is introduced via amide coupling using reagents like ethoxybenzoic acid and EDCI.
  • Carbamate Formation : The final step involves reacting the intermediate with methyl chloroformate under basic conditions.

Chemical Formula : C18H21N2O5S
Molecular Weight : 373.43 g/mol
IUPAC Name : Methyl N-[2-[(4-ethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate

The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors. The presence of the carbamate group suggests potential inhibition of enzymes that hydrolyze carbamates. Additionally, the thiophene ring may participate in various biological pathways through π-π stacking interactions.

Potential Biological Activities

  • Antiviral Activity : Similar compounds have demonstrated antiviral properties against various pathogens, suggesting that this compound may exhibit similar effects.
  • Anti-inflammatory Effects : Compounds with thiophene structures have been reported to possess anti-inflammatory activities.
  • Antitumor Properties : Some derivatives have shown potential in inhibiting tumor cell proliferation.

Case Studies and Research Findings

Recent studies have explored related compounds with similar structures and their biological activities:

  • Antiviral Activity Study :
    • A study on derivatives of benzothiazoles indicated significant antiviral activity, which could be extrapolated to this compound due to structural similarities .
  • Cytotoxicity Assays :
    • Compounds with similar thiophene structures were evaluated for cytotoxicity against human cancer cell lines. For instance, compounds showed IC50 values ranging from 0.004 µM to 0.1 µM against various cell lines, indicating potent activity .
  • Mechanistic Studies :
    • Research has shown that compounds structurally related to this compound can inhibit specific enzymes involved in cancer progression and inflammatory responses.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 2-fluoro-4-nitrobenzoateStructureAntitumor
Ethyl 2-(2-ethoxybenzamido)-4,5-dimethylthiophene-3-carboxylateStructureAntiviral
Benzothiazole derivativesStructureAntiviral, anti-inflammatory

Q & A

Q. What are the standard methodologies for synthesizing Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the thiophene core via the Gewald reaction , which combines ketones, sulfur, and cyanoacetate derivatives under basic conditions to form 2-aminothiophene intermediates .
  • Step 2 : Functionalization with 4-ethoxybenzamide and carbamate groups using coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) .
  • Step 3 : Purification via column chromatography or recrystallization, with progress monitored by TLC or HPLC .
    Critical parameters include temperature control (0–60°C), inert atmosphere (N₂/Ar), and stoichiometric precision to avoid side reactions.

Q. How is the compound characterized to confirm its structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and functional groups (e.g., ethoxybenzamido protons at δ 6.8–7.5 ppm, carbamate carbonyl at ~δ 165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 433.12 [M+H]⁺) .
  • HPLC : Retention time consistency (e.g., 1.01 minutes under SQD-FA05 conditions) ensures purity ≥95% .

Q. What are the recommended storage conditions to maintain stability?

  • Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis of the carbamate group or oxidation of the thiophene ring .
  • Use desiccants (silica gel) to mitigate moisture-induced degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme assays) may arise from:

  • Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration >0.1% can denature proteins) .
  • Compound purity : Impurities ≥5% (e.g., unreacted intermediates) may skew results. Validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
  • Structural analogs : Compare activity with derivatives (e.g., replacing 4-ethoxybenzamido with 3,4,5-trimethoxybenzamido) to identify SAR trends .

Q. What experimental designs are optimal for studying the compound’s mechanism of action?

  • In vitro models : Use recombinant enzymes (e.g., kinases, proteases) with fluorescent substrates (e.g., FITC-casein) to quantify inhibition kinetics .
  • Cellular assays : Pair viability assays (MTT/XTT) with flow cytometry to distinguish cytostatic vs. cytotoxic effects .
  • Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding modes, followed by mutagenesis (e.g., alanine scanning) to validate key residues .

Q. How can researchers optimize synthetic yields for large-scale applications?

  • Solvent selection : Replace DMF with DMA or NMP for higher solubility and lower toxicity .
  • Catalysis : Use Pd/C or Ni nanoparticles for selective hydrogenation of nitro/intermediate groups .
  • Process intensification : Implement flow chemistry to control exothermic reactions (e.g., carbamate formation) and reduce batch variability .

Q. What strategies mitigate instability during biological assays?

  • Buffering : Use HEPES (pH 7.4) over Tris to avoid temperature-dependent pH shifts .
  • Serum pre-treatment : Incubate with fetal bovine serum (FBS) to assess protein binding effects on bioavailability .
  • Light protection : Shield plates with amber films to prevent photodegradation of the thiophene ring .

Methodological Guidance

Q. How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor protein stabilization after compound treatment to confirm target binding .
  • Click chemistry : Incorporate alkyne tags into the compound for pull-down assays and proteomic identification .

Q. What computational tools are recommended for predicting metabolite profiles?

  • ADMET Predictor : Simulates Phase I/II metabolism (e.g., CYP450-mediated oxidation of the ethoxy group) .
  • Meteor Nexus : Identifies potential toxicophores (e.g., reactive thiophene-S-oxide metabolites) .

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